芬雷替尼
描述
芬雷替尼,也称为 N-(4-羟基苯基)视黄酰胺,是一种合成的视黄醇衍生物。视黄醇类化合物与维生素 A 相关。 芬雷替尼已被广泛研究,用于治疗各种类型的癌症,包括乳腺癌、卵巢癌和前列腺癌 . 它在治疗其他疾病方面也显示出前景,例如囊性纤维化、类风湿性关节炎、痤疮和银屑病 .
科学研究应用
芬雷替尼具有广泛的科学研究应用:
作用机制
芬雷替尼通过多种机制发挥作用:
凋亡诱导: 芬雷替尼通过增加神经酰胺和活性氧物种 (ROS) 的水平,诱导癌细胞凋亡(程序性细胞死亡).
视黄醇受体依赖性机制: 芬雷替尼与视黄醇受体结合,调节基因表达并抑制细胞增殖.
视黄醇受体非依赖性机制: 芬雷替尼也通过视黄醇受体非依赖性途径起作用,进一步增强其抗癌活性.
类似化合物:
全反式视黄酸: 一种天然视黄醇,具有类似的生物活性,但药代动力学特性不同.
异维A酸: 另一种合成视黄醇,主要用于治疗重度痤疮.
芬雷替尼的独特性: 芬雷替尼独特的视黄醇受体依赖性和非依赖性机制组合,以及它通过神经酰胺和 ROS 途径诱导凋亡的能力,使其区别于其他视黄醇 . 此外,它在脂肪组织(如乳腺)中的优先积累增强了其对乳腺癌的疗效 .
生化分析
Biochemical Properties
Fenretinide interacts with various enzymes, proteins, and other biomolecules. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . Fenretinide also downregulates the levels of long-chain ceramides and upregulates the levels of very long-chain ceramides .
Cellular Effects
Fenretinide has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis rather than through differentiation . Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Molecular Mechanism
Fenretinide exerts its effects at the molecular level through various mechanisms. It inhibits cell growth through the induction of apoptosis . Fenretinide also suppresses the activities of both the mTORC1 and the mTORC2 complexes and the related PI3K/AKT pathway .
Temporal Effects in Laboratory Settings
The effects of Fenretinide change over time in laboratory settings. Fenretinide’s ability to inhibit cell growth through the induction of apoptosis is a strikingly different effect from that of vitamin A . Fenretinide also shows inhibitory effects on the release of pro-inflammatory cytokines .
Dosage Effects in Animal Models
The effects of Fenretinide vary with different dosages in animal models. In vivo, Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .
Metabolic Pathways
Fenretinide is involved in various metabolic pathways. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Transport and Distribution
Fenretinide is transported and distributed within cells and tissues. In vivo, Fenretinide selectively accumulates in breast tissue .
Subcellular Localization
The subcellular localization of Fenretinide affects its activity or function. Fenretinide’s ability to inhibit cell growth through the induction of apoptosis is a strikingly different effect from that of vitamin A . The intracellular location of Nur77, a protein that Fenretinide induces, affects the sensitivity of the cells to Fenretinide-induced apoptosis .
准备方法
合成路线和反应条件: 芬雷替尼是通过多步过程合成的。主要的合成路线涉及 4-羟基苯胺与全反式视黄酸的缩合。 该反应通常在脱水剂(如二环己基碳二亚胺(DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))存在下,在无水条件下进行 .
工业生产方法: 芬雷替尼的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常涉及先进的纯化技术,例如重结晶和色谱法 .
化学反应分析
反应类型: 芬雷替尼会发生各种化学反应,包括:
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和分子氧.
还原: 可以使用硼氢化钠等还原剂.
形成的主要产物: 这些反应形成的主要产物包括芬雷替尼的各种氧化、还原和取代衍生物,每种衍生物都可能具有不同的生物活性 .
相似化合物的比较
All-trans-retinoic acid: A natural retinoid with similar biological activities but different pharmacokinetic properties.
Isotretinoin: Another synthetic retinoid used primarily for treating severe acne.
Retinylamine: A retinoid derivative with potential therapeutic applications in retinal diseases.
Uniqueness of Fenretinide: Fenretinide’s unique combination of retinoid receptor-dependent and independent mechanisms, along with its ability to induce apoptosis through ceramide and ROS pathways, distinguishes it from other retinoids . Additionally, its preferential accumulation in fatty tissues such as the breast enhances its effectiveness against breast cancer .
属性
IUPAC Name |
(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHMTWEGVYYSE-FXILSDISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032005 | |
Record name | 4-Hydroxyphenyl retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.1In vivo, fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis.1 An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A.1 In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.2 All of these properties render fenretinide an attractive candidate for breast cancer chemoprevention. | |
Record name | Fenretinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65646-68-6 | |
Record name | Fenretinide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65646-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenretinide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenretinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FENRETINIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyphenyl retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENRETINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenretinide induce apoptosis in cancer cells?
A1: Fenretinide induces apoptosis through multiple pathways, including:
- Reactive Oxygen Species (ROS) Generation: Fenretinide increases intracellular ROS levels, leading to oxidative stress and activation of apoptotic signaling pathways such as JNK and p38 MAPK. [, , ]
- Mitochondrial Pathway: Fenretinide triggers the release of cytochrome c from mitochondria, independent of mitochondrial permeability transition, activating downstream caspases. []
- Death Receptor Upregulation: Fenretinide upregulates the expression of death receptor 5 (DR5/TRAIL-R2) via induction of the transcription factor CHOP, sensitizing cells to TRAIL-induced apoptosis. [, ]
Q2: Does fenretinide interact with retinoic acid receptors (RARs)?
A2: While fenretinide exhibits some RAR agonist activity, particularly for RARβ/γ, its apoptotic effects are not solely dependent on RAR activation. RAR antagonists can block certain fenretinide effects, while others persist even in their presence. [, ]
Q3: What is the role of 12-lipoxygenase (12-LOX) in fenretinide-induced apoptosis?
A3: Fenretinide increases 12-LOX activity, leading to the production of ROS and the induction of the stress-induced transcription factor GADD153, which contributes to apoptosis. [, ]
Q4: What is the molecular formula and weight of fenretinide?
A4: Molecular Formula: C20H21NO2; Molecular Weight: 307.39 g/mol
Q5: Is there any available spectroscopic data for fenretinide?
A5: While the provided research papers don't detail specific spectroscopic data, such information can be found in chemical databases and publications focusing on fenretinide's chemical characterization.
A5: The provided research focuses on fenretinide's biological activity and does not delve into its material compatibility, stability under various conditions, or potential catalytic properties.
Q6: Have computational methods been used to study fenretinide?
A7: Yes, computational drug design and medicinal chemistry approaches have been employed to identify novel retinoid and non-retinoid mimetics of fenretinide with comparable in vitro activity against cancer cell lines. []
Q7: What structural modifications of fenretinide have been explored and how do they affect its activity?
A8: Research has focused on understanding the structure-activity relationship (SAR) of fenretinide to identify key molecular features responsible for its activity. While specific modifications are not detailed in the provided papers, these studies aim to design analogues with improved efficacy and pharmacokinetic properties. []
Q8: How stable is fenretinide under various conditions and what strategies can improve its stability and bioavailability?
A9: Fenretinide exhibits poor oral bioavailability, necessitating frequent high doses for therapeutic efficacy. Strategies to improve its delivery and bioavailability include mucoadhesive patches for local administration and formulation optimization. [, , ]
A8: The provided research primarily focuses on fenretinide's therapeutic potential and does not discuss SHE regulations, risk minimization practices, or environmental impact.
Q9: How is fenretinide metabolized in the body?
A11: Fenretinide is metabolized into several metabolites, including N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), which may contribute to its diverse effects. []
Q10: Does fenretinide affect plasma retinol levels?
A12: Yes, fenretinide administration has been shown to decrease plasma retinol levels, potentially leading to ocular side effects like night blindness (nyctalopia). [, ]
Q11: Does fenretinide accumulate in specific tissues?
A13: Yes, fenretinide preferentially accumulates in certain tissues, including bladder tissue (10-20 fold greater than plasma) and breast tissue (4-fold greater than plasma). []
Q12: What types of cancer cells are sensitive to fenretinide?
A14: Fenretinide has demonstrated in vitro and in vivo activity against various cancer cell lines, including breast cancer, neuroblastoma, acute myeloid leukemia, Ewing's sarcoma, gliomas, and colon cancer. [, , , , , , , ]
Q13: Has fenretinide shown efficacy in preclinical animal models?
A15: Yes, fenretinide has shown antitumor activity in preclinical studies using xenograft models of various cancers, including Ewing's sarcoma, neuroblastoma, and colon cancer. [, , , ]
Q14: What is the clinical trial experience with fenretinide?
A16: Fenretinide has been investigated in various clinical trials for both cancer treatment and prevention. While it has shown promise in some settings, particularly for breast cancer prevention, its efficacy as a single agent in treating advanced cancers has been limited. [, , , , , ]
Q15: Are there known mechanisms of resistance to fenretinide?
A17: Resistance mechanisms are not fully elucidated, but studies suggest that suppression of ROS production and downstream JNK/p38 MAPK signaling may contribute to fenretinide resistance. []
Q16: What are the known side effects of fenretinide?
A18: Common side effects include elevated serum triglyceride levels, mild mucocutaneous toxicity, and reversible night blindness (nyctalopia) due to decreased plasma retinol levels. [, , ]
Q17: What strategies are being explored to improve fenretinide delivery?
A19: Mucoadhesive patches have been investigated for local intraoral delivery of fenretinide, aiming to achieve therapeutically relevant drug concentrations in oral mucosa while minimizing systemic exposure. [, ]
Q18: Are there any biomarkers for predicting fenretinide efficacy or monitoring treatment response?
A20: Research suggests that cyclin D1 overexpression in breast cancer cells may correlate with increased sensitivity to fenretinide. [] Additionally, biomarkers of oxidative stress and apoptosis induction could potentially be explored for monitoring treatment response.
Q19: What analytical methods are used to study fenretinide?
A19: Common analytical techniques include:
- HPLC: To measure intracellular fenretinide metabolism and quantify drug levels. [, ]
- Flow cytometry: To assess apoptosis, cell cycle distribution, free radical generation, and mitochondrial permeability changes. [, ]
- Immunoblotting: To analyze protein expression levels of apoptotic markers, signaling molecules, and drug targets. [, , ]
- Microarray analysis: To identify genes and pathways regulated by fenretinide treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。